3-(1,3-benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a benzothiazole moiety linked to a pyrazine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Synthesis of Pyrazine Derivative: The pyrazine ring is often prepared through the condensation of appropriate diamines with diketones.
Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the pyrazine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols; reactions often require a base like sodium hydroxide or potassium carbonate and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription in cancer cells. Additionally, the compound may inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxamide: Lacks the chlorobenzyl group, which may affect its biological activity.
N-(2-Chlorobenzyl)pyrazine-2-carboxamide: Lacks the benzothiazole moiety, potentially reducing its efficacy in certain applications.
3-(1,3-Benzothiazol-2-yl)-N-benzylpyrazine-2-carboxamide: Similar structure but without the chlorine atom, which may influence its reactivity and interaction with biological targets.
Uniqueness
The presence of both the benzothiazole and chlorobenzyl groups in 3-(1,3-benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide contributes to its unique properties, such as enhanced antimicrobial and anticancer activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C19H13ClN4OS |
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Molecular Weight |
380.9 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-[(2-chlorophenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H13ClN4OS/c20-13-6-2-1-5-12(13)11-23-18(25)16-17(22-10-9-21-16)19-24-14-7-3-4-8-15(14)26-19/h1-10H,11H2,(H,23,25) |
InChI Key |
ZTUZOURHIPPXAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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